(4-Isobutoxy-2,6-dimethylphenyl)methanol

Description

Contextual Significance of Substituted Aryl-Methanol Frameworks in Organic Chemistry

Substituted aryl-methanol frameworks are fundamental building blocks in organic synthesis and are prevalent in a wide array of functional molecules. The benzyl (B1604629) alcohol motif is a key component in many pharmaceuticals, agrochemicals, and materials. mdpi.comresearchgate.net The versatility of the hydroxymethyl group allows for its conversion into a variety of other functional groups, making these compounds valuable synthetic intermediates. For instance, they can be oxidized to aldehydes and carboxylic acids, or the hydroxyl group can be substituted to form ethers, esters, and halides. mdpi.com

The presence of substituents on the aromatic ring dramatically influences the reactivity and properties of the aryl-methanol. These substituents can alter the electron density of the aromatic ring and the benzylic carbon, and can impose steric constraints that dictate reaction pathways and product distributions. numberanalytics.com The study of substituted aryl-methanols, therefore, provides crucial insights into fundamental principles of organic chemistry, including reaction mechanisms and structure-activity relationships.

Structural Characteristics and Nomenclature of (4-Isobutoxy-2,6-dimethylphenyl)methanol

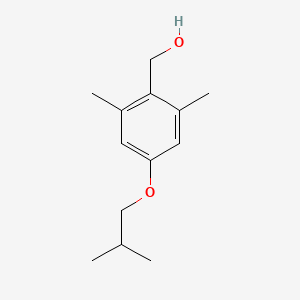

The systematic IUPAC name for this compound is this compound. The structure is characterized by a central benzene (B151609) ring substituted at positions 1, 2, 4, and 6. A hydroxymethyl group (-CH₂OH) is attached to position 1. Two methyl groups (-CH₃) are located at positions 2 and 6, ortho to the hydroxymethyl group. An isobutoxy group (-OCH₂CH(CH₃)₂) is situated at position 4, para to the hydroxymethyl group.

The key structural features that define the chemical behavior of this compound are:

Steric Hindrance: The two methyl groups at the ortho positions (2 and 6) create significant steric hindrance around the benzylic alcohol functional group. This bulkiness can impede the approach of reagents, influencing the rates and outcomes of reactions at the hydroxymethyl group. mdpi.comnih.gov

Electronic Effects: The isobutoxy group at the para position is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs with the aromatic pi-system. This increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution. iucr.org The methyl groups are also weakly electron-donating through an inductive effect.

Benzylic Position: The carbon of the hydroxymethyl group is a benzylic carbon, which imparts unique reactivity. Cations, radicals, and anions at this position are stabilized by resonance with the aromatic ring.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1443347-05-4 |

| Molecular Formula | C₁₃H₂₀O₂ |

| Molecular Weight | 208.30 g/mol |

Overview of Current Research Trends Pertaining to Sterically Hindered Benzylic Alcohols and Alkoxy-Substituted Arenes

Current research involving sterically hindered benzylic alcohols and alkoxy-substituted arenes is diverse and spans multiple areas of organic chemistry.

Sterically Hindered Benzylic Alcohols: A primary focus in this area is the development of new synthetic methods to overcome the challenges posed by steric hindrance. This includes the design of highly active and selective catalysts for reactions such as oxidations, reductions, and cross-coupling reactions. acgpubs.orgnih.gov For example, specialized reagents and conditions are often required for the efficient oxidation of hindered alcohols to the corresponding aldehydes or ketones without over-oxidation or decomposition. nih.gov The unique steric environment of these alcohols also makes them valuable as chiral auxiliaries or ligands in asymmetric synthesis, where their bulk can effectively control the stereochemical outcome of a reaction. nih.gov

Alkoxy-Substituted Arenes: Research on alkoxy-substituted arenes is often driven by their utility in medicinal chemistry and materials science. The alkoxy group can significantly impact the pharmacokinetic and pharmacodynamic properties of drug candidates. rsc.org For instance, the metabolic stability of a drug molecule can sometimes be enhanced by the introduction of an alkoxy group. rsc.org In materials science, alkoxy-substituted arenes are incorporated into polymers and other materials to tune their electronic and physical properties, with applications in areas like organic electronics. rsc.org The directing effects of alkoxy groups in electrophilic aromatic substitution reactions are also a subject of ongoing study to achieve regioselective synthesis of polysubstituted aromatic compounds. iucr.org

Academic Research Objectives and Scope of Investigation for the Chemical Compound

While specific academic research exclusively focused on this compound is not widely published, its structure suggests several potential areas of investigation. The primary research objectives for a compound of this nature would likely revolve around understanding how the combination of its specific steric and electronic features influences its reactivity and potential applications.

Synthetic Utility: A key objective would be to explore its utility as a synthetic intermediate. This would involve studying its reactivity in a range of transformations. For example, the reduction of the corresponding aldehyde, 4-isobutoxy-2,6-dimethylbenzaldehyde, would be a plausible route for its synthesis. nih.gov Subsequent reactions of the hydroxymethyl group, such as conversion to a halide followed by Grignard reagent formation, could open pathways to more complex molecules.

Catalyst Development: The compound could serve as a substrate for testing the efficacy of new catalytic systems designed for reactions of sterically hindered alcohols. For instance, evaluating its performance in catalytic oxidation or cross-coupling reactions would provide valuable data on the catalyst's tolerance for bulky substrates.

Structure-Property Relationship Studies: this compound is an excellent model compound for studying the interplay of steric and electronic effects. Spectroscopic and computational studies could be employed to understand how the ortho-dimethyl and para-isobutoxy groups influence the conformation and electronic properties of the molecule. This knowledge can be applied to the rational design of other molecules with desired properties.

Although detailed research findings on this compound are limited in publicly available literature, its structural motifs are of significant interest in contemporary organic chemistry. Future research on this and related compounds will likely contribute to a deeper understanding of structure-reactivity relationships and the development of new synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

[2,6-dimethyl-4-(2-methylpropoxy)phenyl]methanol |

InChI |

InChI=1S/C13H20O2/c1-9(2)8-15-12-5-10(3)13(7-14)11(4)6-12/h5-6,9,14H,7-8H2,1-4H3 |

InChI Key |

GZCWRMHELIKXHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CO)C)OCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Strategies for the Direct Synthesis of (4-Isobutoxy-2,6-dimethylphenyl)methanol

The direct synthesis of the target compound can be approached through several convergent pathways, each with distinct advantages in terms of starting material availability and reaction efficiency. A logical and common approach begins with the formation of the core aromatic structure, followed by the installation of the ether and alcohol functionalities.

The central component of the target molecule is the 1-isobutoxy-3,5-dimethylbenzene moiety. The most straightforward precursor for this scaffold is 3,5-dimethylphenol (B42653). This commercially available starting material provides the correct orientation of the two methyl groups relative to the hydroxyl group, which will be converted into the isobutoxy side chain.

An alternative, though more circuitous, route could involve the synthesis of the 2,6-dimethylphenyl structure from other precursors, followed by the introduction of the oxygen functionality at the 4-position. However, starting with 3,5-dimethylphenol is generally the more efficient method.

There are two primary and highly effective methods for introducing the hydroxymethyl (-CH₂OH) group onto the phenyl ring at the position para to the isobutoxy group.

Method A: Reduction of a Benzaldehyde Intermediate

This two-step approach first involves the formylation of the 1-isobutoxy-3,5-dimethylbenzene intermediate to produce 4-isobutoxy-2,6-dimethylbenzaldehyde. nih.gov This aldehyde can then be reduced to the corresponding primary alcohol. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). rsc.orgijcea.org This reaction is typically high-yielding and proceeds under mild conditions.

Method B: Grignard Reaction

An alternative strategy involves the use of a Grignard reagent. byjus.comwikipedia.org This pathway begins with the halogenation of the 1-isobutoxy-3,5-dimethylbenzene intermediate, typically bromination at the 4-position, to yield 4-bromo-1-isobutoxy-3,5-dimethylbenzene. This aryl bromide is then reacted with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent. wikipedia.org Subsequent reaction of this organomagnesium compound with formaldehyde (B43269) (HCHO), an electrophile, followed by an acidic workup, yields the desired this compound. organic-chemistry.org The reaction with formaldehyde is a classic method for producing primary alcohols from Grignard reagents. organic-chemistry.orgmasterorganicchemistry.com A patent describes a similar multi-stage process for related 2,6-dialkylphenyl acetic acids, which proceeds through a 2,6-dialkylbenzyl alcohol intermediate formed by the reduction of the corresponding aldehyde, which itself is generated from a Grignard reaction with a formamide. google.com

The formation of the ether linkage is a critical step in the synthesis. The Williamson ether synthesis is the most widely used and versatile method for this purpose. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. masterorganicchemistry.comyoutube.com

Etherification before alcohol introduction: 3,5-dimethylphenol is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the corresponding phenoxide. youtube.com This nucleophile is then reacted with an isobutyl halide (e.g., 1-bromo-2-methylpropane) to form 1-isobutoxy-3,5-dimethylbenzene. This intermediate is then carried forward to have the benzylic alcohol group introduced as described in section 2.1.2.

Etherification after aldehyde introduction: An alternative starting material is 4-hydroxy-2,6-dimethylbenzaldehyde. The phenolic hydroxyl group is deprotonated, and the resulting phenoxide is reacted with an isobutyl halide. This forms 4-isobutoxy-2,6-dimethylbenzaldehyde, which is then reduced to the target alcohol.

The Williamson ether synthesis is generally efficient for primary alkyl halides like isobutyl bromide, minimizing competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Synthesis of Analogous (Alkoxy-2,6-dimethylphenyl)methanol Derivatives and Related Compounds

The synthetic strategies outlined above are versatile and can be adapted to produce a wide array of related compounds by varying the nature of the alkoxy chain or the substitution pattern on the aromatic ring.

By substituting the isobutyl halide in the Williamson ether synthesis with other alkyl halides, a library of (4-alkoxy-2,6-dimethylphenyl)methanol derivatives can be generated. The synthesis would follow the same fundamental steps of etherification and subsequent reduction or Grignard reaction.

For instance, using methyl iodide or dimethyl sulfate (B86663) would yield (4-methoxy-2,6-dimethylphenyl)methanol. google.com The synthesis of related methoxybenzyl alcohols, such as anisyl alcohol (4-methoxybenzyl alcohol) wikipedia.org and 3,4-dimethoxybenzyl alcohol ijcea.org, often involves the reduction of the corresponding commercially available benzaldehydes. Similarly, using ethyl bromide would lead to the formation of (4-ethoxy-2,6-dimethylphenyl)methanol, analogous to the synthesis of 4-ethoxybenzyl alcohol. prepchem.comnih.gov The general applicability of reducing substituted benzaldehydes to their corresponding alcohols is a well-established synthetic tool. rsc.org

The following table summarizes representative alkoxy chain variations and the required alkylating agent for their synthesis via the Williamson ether synthesis.

| Target Alkoxy Group | Required Alkylating Agent | Example Analogous Compound |

| Methoxy (B1213986) | Methyl iodide, Dimethyl sulfate | (4-Methoxyphenyl)methanol wikipedia.org |

| Ethoxy | Ethyl bromide, Ethyl iodide | (4-Ethoxyphenyl)methanol nih.gov |

| Propoxy | 1-Bromopropane | 2-methoxy-5-propylbenzyl alcohol google.com |

| Benzyloxy | Benzyl (B1604629) bromide | 3-arylpropanamides from benzyloxy benzyl alcohol rsc.org |

This table provides examples of alkylating agents used to synthesize various alkoxy side chains.

The synthesis of positional isomers of this compound can be achieved by selecting different starting phenols or substituted benzene (B151609) derivatives. This allows for the exploration of the chemical space by rearranging the alkoxy, methyl, and hydroxymethyl groups on the phenyl ring.

For example, to synthesize (2-Isobutoxy-4,6-dimethylphenyl)methanol , one would start with 4,6-dimethyl-2-nitrophenol. The synthesis would proceed through etherification of the phenol (B47542) with isobutyl bromide, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to introduce a hydroxyl group, which is then converted to the hydroxymethyl group via a suitable multi-step process. A more direct route might start from 3,5-dimethylphenol, proceed through formylation at the 2-position, etherification, and reduction.

The synthesis of (3-Isobutoxy-2,6-dimethylphenyl)methanol would likely require a more complex, multi-step synthesis starting from a less common precursor, possibly involving directed ortho-metalation strategies to achieve the desired substitution pattern.

The table below outlines potential starting materials for the synthesis of various positional isomers.

| Isomeric Target Compound | Plausible Phenolic Starting Material |

| (4-Alkoxy-2,6-dimethylphenyl)methanol | 3,5-Dimethylphenol |

| (2-Alkoxy-4,6-dimethylphenyl)methanol | 3,5-Dimethylphenol or 2,4-Dimethylphenol |

| (2-Alkoxy-3,5-dimethylphenyl)methanol | 2,4-Dimethylphenol |

| (4-Alkoxy-3,5-dimethylphenyl)methanol | 2,6-Dimethylphenol |

This table illustrates how the choice of the initial substituted phenol dictates the final substitution pattern of the target isomeric compound.

Catalytic and Stereoselective Synthetic Pathways

The synthesis of substituted benzylic alcohols, such as this compound, often employs advanced catalytic and stereoselective strategies to achieve high yields and specific stereoisomers. These methods are crucial in producing chiral building blocks for fine chemicals and biologically active molecules. acs.org

One-pot multicatalytic approaches have emerged as efficient methods for synthesizing secondary benzylic alcohols from readily available starting materials like alkenes, unsaturated aliphatic alcohols, and aryl boronic acids. acs.orgchemrxiv.org These sequential catalysis processes can integrate multiple reaction types, such as alkene cross-metathesis, isomerization, and nucleophilic addition, into a single procedure, which avoids the need for isolating and purifying intermediates. acs.org For instance, a sequence involving the cross-metathesis of an alkene followed by an isomerization-addition sequence can yield a secondary benzylic alcohol with high stereoselectivity. acs.org

Various catalytic systems are employed, often involving transition metals like ruthenium, rhodium, nickel, and palladium. organic-chemistry.org For example, a ruthenium-catalyzed system can facilitate the 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes to produce chiral allylic alcohols. organic-chemistry.org Similarly, nickel complexes have been shown to catalyze the reductive coupling of aryl iodides with aldehydes or alcohols. organic-chemistry.org

Mechanistic Investigations of Formation Reactions

The formation of benzylic alcohols like this compound can proceed through several mechanistic pathways, with the Grignard reaction being a fundamental and extensively studied method. masterorganicchemistry.comacs.org The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking the electrophilic carbonyl carbon. masterorganicchemistry.com This initial addition forms an alkoxide, which is then protonated in a subsequent acidic workup step to yield the alcohol. masterorganicchemistry.commasterorganicchemistry.com

The precise mechanism of the Grignard reaction can be complex and is still a subject of investigation. acs.org It is influenced by factors such as the substrate, the Grignard reagent itself, and the solvent. Two primary competing mechanisms are often considered: a polar, nucleophilic addition pathway and a radical pathway involving single-electron transfer (SET). acs.org For reactions with benzaldehyde, nucleophilic addition is generally the predominant mechanism, whereas with substrates like benzophenone, a radical mechanism can play a more significant role. acs.org Quantum-chemical calculations and molecular dynamics simulations are being used to further elucidate these pathways. acs.org

Alternative mechanisms for forming C-C bonds in benzylic alcohol synthesis include transition-metal-catalyzed processes. nih.gov For example, a ruthenium(II) PNP-pincer complex can catalyze a Grignard-type reaction using alcohols as carbonyl surrogates. nih.gov This process involves the in-situ dehydrogenation of a primary alcohol to an aldehyde, which then reacts with a carbanion. nih.gov

Stereochemical Control in Benzylic Alcohol Synthesis

Achieving high stereochemical control is a critical aspect of synthesizing chiral benzylic alcohols. In multicatalytic, one-pot syntheses, the stereoselectivity of each step is typically governed by the specific catalyst used. acs.org For example, by selecting the appropriate chiral ruthenium catalyst, it is possible to produce any desired stereoisomer of the final benzylic alcohol product with high enantiomeric and diastereomeric ratios. acs.orgacs.org The compatibility of different chiral catalysts within a single pot is essential for the success of these sequential reactions. acs.org

The enantioselective addition of an aryl nucleophile to an aldehyde is a key strategy for establishing the stereocenter at the benzylic position. chemrxiv.org Asymmetric (transfer) hydrogenation of the corresponding aryl ketones using chiral ruthenium complexes is another powerful method. chemrxiv.org The choice of ligands on the metal catalyst plays a crucial role in determining the stereochemical outcome. Chiral bisoxazoline ligands with nickel and salen ligands with zinc have been used to achieve high enantioselectivity in the arylation of ketones and aldehydes, respectively. organic-chemistry.org

The stereochemical outcome can also be influenced by the reaction conditions and the nature of the reactants. The configuration of the double bond in an allylic alcohol starting material, for instance, can affect the diastereoselectivity of the final product in certain catalytic sequences. acs.org

Purification and Isolation Techniques for Substituted Aryl-Methanol Compounds

Following the synthesis of substituted aryl-methanol compounds like this compound, effective purification and isolation are necessary to obtain a product of high purity. Common techniques include chromatography, crystallization, and distillation.

Chromatography is a widely used method for the purification of benzylic alcohols. High-Performance Liquid Chromatography (HPLC) is particularly effective. sielc.comhelixchrom.com Reversed-phase (RP) HPLC, often using a C18 column, can separate the target compound from impurities. nih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer. sielc.comnih.gov For mass spectrometry (MS) compatibility, volatile acids like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.com Gas chromatography is another viable technique for analyzing and confirming the purity of benzylic alcohols, especially for detecting volatile impurities. nih.gov

Crystallization is a powerful technique for purifying solid organic compounds. uct.ac.za The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, which leads to the formation of crystals of the pure compound. uct.ac.za The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. libretexts.org For aromatic compounds, solvents like toluene (B28343) can be effective. uct.ac.za Mixed solvent systems, such as methanol/water or dichloromethane/hexane, are also commonly used to achieve the desired solubility profile. libretexts.orgyoutube.com

| Solvent System | Application Notes |

| Toluene | Good for aryl compounds, but has a high boiling point. uct.ac.za |

| Methanol/Water | A common mixed-solvent system for compounds soluble in methanol but not in water. libretexts.org |

| Acetonitrile | Effective for non-polar or slightly polar compounds; sometimes used with a small amount of DCM. youtube.com |

| Hexane/Dichloromethane | A non-polar/polar solvent pair useful for inducing crystallization. youtube.com |

Distillation can be employed for liquid aryl-methanols or to remove volatile impurities. For compounds like benzyl alcohol, which may contain impurities such as cresols, a process of passing the crude alcohol vapor in countercurrent contact with a solution of an alkali metal benzylate can be used. google.com This converts the cresol (B1669610) impurities into less volatile cresolates, allowing the purified benzyl alcohol to be collected by condensation. google.com Fractional distillation under reduced pressure is also a standard method for purifying liquids with different boiling points. lookchem.comgoogle.com

| Technique | Principle | Target Impurities |

| Chromatography (HPLC, GC) | Differential partitioning between a stationary and mobile phase. sielc.comnih.gov | By-products, unreacted starting materials. nih.gov |

| Crystallization | Difference in solubility between the compound and impurities in a solvent at different temperatures. uct.ac.za | Solid impurities, by-products. |

| Distillation | Separation based on differences in boiling points. google.comlookchem.com | Volatile impurities, compounds with different boiling points. |

Chemical Reactivity and Transformation Studies

Reactivity of the Benzylic Hydroxyl Group in (4-Isobutoxy-2,6-dimethylphenyl)methanol

The benzylic hydroxyl group is a versatile functional handle, susceptible to a range of transformations typical of primary aromatic alcohols. wikipedia.org Its position, activated by the phenyl ring, allows for oxidation, reduction, and substitution reactions.

Oxidation and Reduction Pathways

The benzylic alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. ysu.edu

Oxidation to Aldehyde: Mild oxidizing agents can effectively convert the primary alcohol to (4-Isobutoxy-2,6-dimethyl)benzaldehyde without over-oxidation or affecting the isobutoxy group. Common methods include the use of pyridinium (B92312) chlorochromate (PCC) or conditions employed in Swern and Dess-Martin periodinane oxidations. ysu.edu These reactions are typically performed in anhydrous organic solvents like dichloromethane.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will transform the benzylic alcohol directly into (4-Isobutoxy-2,6-dimethyl)benzoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or the Jones reagent (CrO₃ in aqueous sulfuric acid) are capable of this transformation. ysu.edu The reaction generally proceeds through an aldehyde intermediate which is rapidly oxidized further.

Reduction: While oxidation is more common, the benzylic alcohol can be reduced. Catalytic hydrogenolysis, for instance, can remove the hydroxyl group entirely to yield 1-isobutoxy-4-methyl-2,6-dimethylbenzene. This transformation, however, is less frequently employed compared to the synthetic utility offered by oxidation.

Etherification and Esterification Reactions

The hydroxyl group readily participates in reactions to form ethers and esters.

Etherification: The formation of a benzylic ether from this compound can be achieved through several methods, most notably the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This SN2 reaction involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. masterorganicchemistry.com Alternatively, acid-catalyzed dehydration with another alcohol can form symmetrical or unsymmetrical ethers, though this method can be less specific. libretexts.orgyoutube.com Some modern methods allow for the chemoselective conversion of benzylic alcohols into ethers using specific catalysts. organic-chemistry.org

Esterification: The compound undergoes esterification upon reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides). The most direct method is Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). wikipedia.org This equilibrium-driven process typically requires the removal of water to achieve high yields.

Table 1: Examples of Etherification and Esterification Products

| Reactant | Reaction Type | Product Name | Product Structure |

|---|---|---|---|

| Methyl Iodide (CH₃I) with NaH | Williamson Ether Synthesis | 1-(Methoxymethyl)-4-isobutoxy-2,6-dimethylbenzene | CH₃OC H₂-Ar |

| Acetic Acid (CH₃COOH) with H⁺ | Fischer Esterification | (4-Isobutoxy-2,6-dimethylphenyl)methyl acetate | CH₃COO-CH₂-Ar |

| Benzoyl Chloride (C₆H₅COCl) with Pyridine | Esterification | (4-Isobutoxy-2,6-dimethylphenyl)methyl benzoate | C₆H₅COO-CH₂-Ar |

Ar represents the 4-isobutoxy-2,6-dimethylphenyl group.

Nucleophilic Substitution Reactions at the Benzylic Carbon

Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. Therefore, the hydroxyl group must first be converted into a better leaving group.

One common strategy is to convert the alcohol into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction.

Alternatively, under strongly acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). This creates a good leaving group (H₂O), which can depart to form a resonance-stabilized benzylic carbocation. This carbocation is then attacked by a nucleophile. This pathway is more characteristic of SN1 reactions.

Table 2: Nucleophilic Substitution Pathways and Products

| Activation Step | Nucleophile (Nu⁻) | Product Name |

|---|---|---|

| Formation of Tosylate (-OTs) | Cyanide (CN⁻) | 2-(4-Isobutoxy-2,6-dimethylphenyl)acetonitrile |

| Formation of Tosylate (-OTs) | Azide (N₃⁻) | 1-(Azidomethyl)-4-isobutoxy-2,6-dimethylbenzene |

| Protonation with HBr | Bromide (Br⁻) | 1-(Bromomethyl)-4-isobutoxy-2,6-dimethylbenzene |

| Protonation with HCl | Chloride (Cl⁻) | 1-(Chloromethyl)-4-isobutoxy-2,6-dimethylbenzene |

Transformations Involving the Isobutoxy Moiety

The isobutoxy group consists of a stable aryl-alkyl ether linkage. Transformations involving this part of the molecule primarily focus on the cleavage of this bond or, less commonly, modification of the alkyl chain.

Cleavage Reactions of the Ether Linkage

Cleavage of the C-O bond of the isobutoxy ether is a key transformation to unmask the phenolic hydroxyl group, yielding 4-(hydroxymethyl)-3,5-dimethylphenol. This dealkylation requires harsh conditions due to the strength of the aryl ether bond.

Traditional Methods: Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for cleaving aryl alkyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the isobutyl group. Lewis acids, particularly boron tribromide (BBr₃), are also highly effective for this purpose, even at low temperatures.

Modern Methods: More recent developments include chemoselective methods that can cleave phenolic ethers under milder conditions. Organophotoredox catalysis, for example, has been shown to be effective for the deprotection of various aryl-alkyl ethers, including those with isobutyl groups, through a C(sp³)–O bond cleavage mechanism. chemrxiv.org This approach offers greater functional group tolerance compared to traditional acidic methods. chemrxiv.org

Table 3: Reagents for Cleavage of the Isobutoxy Ether Linkage

| Reagent/Method | Conditions | Key Advantage/Disadvantage |

|---|---|---|

| Boron Tribromide (BBr₃) | Low temperature, aprotic solvent | Highly effective but very reactive and moisture-sensitive. |

| Hydrobromic Acid (HBr) | High temperature, concentrated acid | Strong, classic method but lacks selectivity. |

| Organophotoredox Catalysis | Visible light, photocatalyst | Mild conditions, high chemoselectivity. chemrxiv.org |

Modifications of the Isobutyl Group

Direct chemical modification of the saturated isobutyl group is challenging due to the inherent stability and lack of reactivity of C(sp³)-H bonds in alkanes. Most synthetic strategies that require a different substituent at this position would involve cleavage of the ether followed by re-alkylation of the resulting phenol (B47542).

However, some transformations are theoretically possible:

Free-Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), halogenation would occur preferentially at the tertiary carbon-hydrogen bond of the isobutyl group. This is due to the greater stability of the resulting tertiary radical intermediate. This would produce (4-(1-bromo-2-methylpropoxy)-2,6-dimethylphenyl)methanol.

Oxidation: Extremely harsh oxidizing conditions could potentially oxidize the tertiary C-H bond, but such reactions are difficult to control and are likely to affect other parts of the molecule, particularly the benzylic alcohol.

In medicinal chemistry, modifying such alkyl groups is sometimes explored to fine-tune a molecule's properties, but it often involves total synthesis of the desired analogue rather than direct modification of the existing chain. acs.orgmdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the 2,6-Dimethylphenyl Ring

Influence of Steric Hindrance from Ortho-Methyl Groups

A defining structural feature of this compound is the presence of two methyl groups positioned ortho to the benzylic alcohol moiety (at C2 and C6). This arrangement creates significant steric hindrance, a phenomenon arising from repulsive interactions between nearby atoms or groups. libretexts.org This steric crowding plays a crucial role in modulating the reactivity of the aromatic ring by physically impeding the approach of attacking electrophiles. libretexts.orgyoutube.com

The impact of steric bulk on reaction rates is illustrated in the following table, which compares the relative rates of nitration for different substituted benzenes.

| Compound | Substituent(s) | Relative Rate of Nitration |

|---|---|---|

| Benzene (B151609) | -H | 1.0 |

| Toluene (B28343) | -CH3 | 25 |

| tert-Butylbenzene | -C(CH3)3 | 16 |

| 1,4-Di-tert-butylbenzene | -C(CH3)3 (x2) | ~0.001 |

This table illustrates the general principle that while alkyl groups are activating, excessive steric hindrance, as seen in 1,4-di-tert-butylbenzene, dramatically reduces the reaction rate. A similar retarding effect is expected for this compound due to its ortho-methyl groups.

Directing Effects of the Isobutoxy and Methanol (B129727) Substituents

The regioselectivity of electrophilic aromatic substitution—that is, the position at which the electrophile attacks—is determined by the combined directing effects of the substituents already present on the ring. In this compound, three types of substituents must be considered: the isobutoxy group, the two methyl groups, and the hydroxymethyl group.

Isobutoxy Group (-OCH₂CH(CH₃)₂): As an alkoxy group, the isobutoxy substituent is a powerful activating group and a strong ortho, para-director. youtube.com The oxygen atom donates electron density to the aromatic ring via a resonance effect (+M), increasing the nucleophilicity of the ortho and para positions. This makes these positions significantly more attractive to an incoming electrophile. mdpi.com The para position (C4) is occupied by the isobutoxy group itself, relative to the methanol group. The key directing influence is from this group, which activates positions C3 and C5 (ortho) and C1 (para).

Methyl Groups (-CH₃): The two methyl groups at C2 and C6 are weakly activating and are also ortho, para-directors through an inductive effect. youtube.com They further enhance the electron density of the ring and direct substitution to the adjacent C3 and C5 positions.

Hydroxymethyl Group (-CH₂OH): The benzylic alcohol group is generally considered a weakly deactivating group due to the electron-withdrawing inductive effect (-I) of the oxygen atom. As a deactivating group, it would direct incoming electrophiles to the meta positions (C3 and C5).

In situations with multiple substituents, the most powerful activating group dictates the position of substitution. In this molecule, the strong resonance donation from the isobutoxy group is the dominant directing influence. Happily, the weaker directing effects of the methyl and hydroxymethyl groups align, all pointing toward substitution at the C3 and C5 positions. Due to the molecule's symmetry, these two positions are chemically equivalent. Therefore, electrophilic aromatic substitution on this compound is expected to occur exclusively at positions 3 and 5.

Investigating Reaction Kinetics and Mechanisms

While specific kinetic data for the electrophilic substitution of this compound are not extensively reported in the literature, the reaction kinetics can be predicted from established principles and studies on analogous compounds.

The reaction rate is determined by the energy of the transition state leading to the Wheland intermediate, which is influenced by both electronic and steric factors.

Electronic Factors: The aromatic ring is electronically rich. The cumulative activating effects of the powerful para-isobutoxy group and the two ortho-methyl groups create a highly nucleophilic system. Studies on substituted phenolic compounds show that electron-donating groups (-OH, -OCH₃, -CH₃) facilitate electrophilic attack and increase reaction rates. This suggests that, electronically, the substrate is primed for rapid reaction.

| Phenolic Compound | Key Substituent(s) | Relative Reactivity (kobs) |

|---|---|---|

| Syringol (SYR) | -OH, 2x -OCH3 | Medium |

| 2,6-Dimethylphenol (DMP) | -OH, 2x -CH3 | High |

| Catechol (CAT) | 2x -OH | Low |

| Salicylic Acid (SA) | -OH, -COOH (EWG) | Very Low |

Steric Factors: Despite the electronic activation, the steric hindrance from the two ortho-methyl groups is expected to be the rate-limiting factor. libretexts.org The bulky groups physically block the pathway to the reactive sites (C3 and C5), raising the activation energy of the reaction and thus significantly decreasing the observed reaction rate.

The mechanism for the electrophilic aromatic substitution of this compound follows the conventional two-step pathway:

Attack on the Electrophile: The π-electron system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized across the ring, including onto the carbon atom bearing the strongly donating isobutoxy group, which provides significant stabilization.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the final substituted product.

This interplay between strong electronic activation and significant steric hindrance makes this compound an interesting substrate for studying the competing factors that govern chemical reactivity.

Theoretical and Computational Investigations of 4 Isobutoxy 2,6 Dimethylphenyl Methanol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the molecular structure and electronic properties at an atomic level. For (4-Isobutoxy-2,6-dimethylphenyl)methanol, these methods, particularly Density Functional Theory (DFT), are employed to elucidate its most stable three-dimensional arrangement and electronic landscape.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure of a molecule. stackexchange.com For a flexible molecule like this compound, this involves not just optimizing bond lengths and angles but also exploring different conformations (spatial arrangements arising from rotation around single bonds).

The primary sources of conformational flexibility in this molecule are the rotation around the C-O-C bonds of the isobutoxy group and the C-C bond connecting the hydroxymethyl group to the aromatic ring. The isobutyl group itself has several rotatable bonds, leading to various possible orientations relative to the phenyl ring. wwnorton.comlumenlearning.com The most stable conformer is expected to be one that minimizes steric hindrance between the bulky isobutoxy group, the methyl groups, and the hydroxymethyl group. For instance, the orientation of the hydroxymethyl group's O-H bond will likely be directed away from the adjacent methyl groups.

Computational methods like DFT, often using a basis set such as 6-31G(d,p), are used to perform these optimizations. arxiv.orgmdpi.com The process iteratively adjusts atomic coordinates to minimize the forces on each atom, converging on a local or global energy minimum. stackexchange.com The resulting optimized geometry provides key structural parameters.

Table 1: Predicted Optimized Geometrical Parameters for this compound This data is illustrative and based on typical values from DFT calculations for similar organic molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C(aromatic)-O(ether) | ~1.37 Å |

| C(aromatic)-C(methyl) | ~1.51 Å | |

| C(aromatic)-C(methanol) | ~1.52 Å | |

| C(methanol)-O(hydroxyl) | ~1.43 Å | |

| O(hydroxyl)-H | ~0.97 Å | |

| Bond Angles | C-O-C (ether) | ~118° |

| C(ar)-C(ar)-C(methyl) | ~121° | |

| C(ar)-C(methanol)-O | ~112° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. numberanalytics.com

For this compound, the HOMO is predicted to be primarily localized on the electron-rich phenyl ring and the oxygen atom of the isobutoxy group, as alkoxy groups are strong electron-donating groups. youtube.com The LUMO, conversely, is expected to be distributed across the antibonding π-system of the aromatic ring and the benzylic carbon of the hydroxymethyl group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

Table 2: Predicted Frontier Molecular Orbital Energies This data is illustrative and based on typical values from DFT calculations for substituted aromatic compounds.

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -5.8 | Electron-donating orbital, localized on the alkoxy-substituted ring |

| LUMO | -0.5 | Electron-accepting orbital, distributed over the aromatic π*-system |

| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability |

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. libretexts.orguni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

In this compound, the MEP map is expected to show a significant negative potential (red/yellow) around the oxygen atoms of both the hydroxyl and isobutoxy groups due to the high electronegativity of oxygen. researchgate.net This makes them the primary sites for interaction with electrophiles or for hydrogen bonding. A region of strong positive potential (blue) is anticipated around the hydrogen atom of the hydroxyl group, making it the most acidic proton and a hydrogen bond donor site. The aromatic ring would exhibit a moderately negative potential due to its π-electron system.

Table 3: Predicted Partial Atomic Charges (NPA) This data is illustrative and based on Natural Population Analysis for similar molecules.

| Atom | Predicted Partial Charge (e) |

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.45 |

| O (ether) | -0.58 |

| C (benzylic) | +0.15 |

| C (aromatic, attached to O) | +0.20 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. youtube.com This approach is invaluable for understanding how molecules behave in condensed phases (liquids or solids) and for assessing their internal flexibility.

MD simulations can place this compound in a virtual box filled with solvent molecules (e.g., water or a non-polar solvent like hexane) to study its interactions. nih.govrsc.org

In a polar protic solvent like water, the molecule would act as both a hydrogen bond donor (via its -OH group) and a hydrogen bond acceptor (via the oxygen atoms of the -OH and isobutoxy groups). The simulation would show the formation and breaking of these hydrogen bonds with surrounding water molecules.

In a non-polar solvent, intermolecular interactions would be dominated by weaker van der Waals forces. The simulations might show a tendency for the molecules to aggregate, with the aromatic rings stacking on top of each other (π-π stacking) to maximize favorable interactions and minimize contact with the solvent. nih.gov

The inherent flexibility of the isobutoxy and hydroxymethyl side chains is a key feature of the molecule's dynamic behavior. MD simulations allow for the quantitative analysis of these motions by tracking the changes in dihedral angles over the course of the simulation. udel.edu

The isobutoxy group, with its multiple single bonds, is expected to exhibit significant conformational freedom, constantly changing its shape and orientation relative to the static-looking aromatic ring. acs.org Similarly, the hydroxymethyl group can rotate freely. This internal motion is important for understanding how the molecule might fit into a receptor site or interact with other molecules. The flexibility can be quantified by calculating the root-mean-square fluctuation (RMSF) for each atom, which highlights the most mobile regions of the molecule.

Table 4: Predicted Dihedral Angle Dynamics from a Simulated Trajectory This data is illustrative and represents expected behavior from an MD simulation.

| Dihedral Angle | Description | Predicted Dynamic Behavior |

| C(ar)-C(ar)-C(benzyl)-O | Rotation of the hydroxymethyl group | Frequent rotation, multiple stable rotamers observed. |

| C(ar)-C(ar)-O-C(isobutyl) | Rotation around the ether linkage | Shows significant flexibility, exploring a wide range of angles. |

| C(ar)-O-C-C(isobutyl) | Rotation within the isobutoxy chain | High degree of rotational freedom, contributing to overall chain flexibility. |

Computational Studies on Intermolecular Interactions

The molecular structure of this compound suggests a complex interplay of intermolecular forces that dictate its macroscopic properties and crystal packing. The primary alcohol group is a strong hydrogen bond donor and acceptor. The substituted aromatic ring provides a large surface for van der Waals interactions and is capable of engaging in π-π stacking. The bulky isobutoxy and 2,6-dimethyl groups introduce significant steric constraints that will heavily influence the geometry of these interactions. Computational methods, particularly Density Functional Theory (DFT), are invaluable for dissecting these competing influences. rsc.orgsci-hub.se

The most significant intermolecular interaction involving this compound is expected to be hydrogen bonding mediated by its primary alcohol moiety (-CH₂OH). Alcohols are well-known to form extensive hydrogen bond networks. youtube.comyoutube.com In the condensed phase, the hydroxyl group can act as both a hydrogen bond donor (with the hydrogen atom) and a hydrogen bond acceptor (through its oxygen lone pairs). This dual role typically leads to the formation of chains or cyclic motifs of hydrogen-bonded molecules.

Computational studies on similar molecules, like benzyl (B1604629) alcohol and its substituted derivatives, have shown that the presence of substituents on the aromatic ring can modulate the acidity of the hydroxyl proton and the acceptor strength of the oxygen. researchgate.net For instance, electron-donating groups, such as the isobutoxy group at the para-position, are expected to slightly increase the electron density on the phenyl ring and, by extension, on the benzylic carbon, which could subtly influence the hydrogen bonding characteristics.

DFT calculations on related benzyl alcohols have been used to determine the geometries and energies of hydrogen-bonded dimers and larger clusters. rsc.orgsci-hub.se These studies reveal that the O-H···O bond is the dominant interaction, often leading to specific head-to-tail arrangements. For this compound, it is highly probable that the primary intermolecular linkage would be a hydrogen bond between the hydroxyl group of one molecule and the hydroxyl oxygen of a neighboring molecule. The steric hindrance from the ortho-methyl groups would likely prevent the formation of some hydrogen-bonded structures that might be accessible to less hindered benzyl alcohols.

| Parameter | Predicted Value Range | Basis of Prediction |

|---|---|---|

| H···O Bond Length | 1.8 - 2.0 Å | DFT studies on substituted benzyl alcohol dimers rsc.orgsci-hub.se |

| O-H···O Bond Angle | 160° - 180° | Typical for strong hydrogen bonds in alcohol clusters researchgate.net |

| Dimerization Energy | -20 to -28 kJ/mol | Calculations on sterically hindered alcohol interactions sci-hub.se |

The substituted benzene (B151609) ring in this compound is a key site for aromatic stacking, or π-π, interactions. These non-covalent interactions are crucial in the packing of aromatic molecules. Computational studies have demonstrated that unsubstituted benzene dimers favor a parallel-displaced or T-shaped geometry over a perfectly face-to-face stacked arrangement to minimize electrostatic repulsion. researchgate.netnih.gov The introduction of substituents dramatically alters the electronic distribution and steric profile of the ring, thereby influencing the preferred stacking geometry and interaction energy. researchgate.net

The isobutoxy group at the para-position is an electron-donating group, which increases the electron density of the π-system. rsc.org Conversely, the two methyl groups at the ortho positions, while also weakly electron-donating, primarily add significant steric bulk. These features suggest that any π-π stacking will be highly constrained. A parallel-displaced arrangement, where the rings are offset to allow for favorable interaction between the electron-rich ring of one molecule and the electropositive C-H bonds of another, is the most likely form of stacking. DFT and Møller–Plesset perturbation theory (MP2) are suitable methods for accurately modeling these dispersion-dominated interactions. researchgate.net

| Stacking Type | Inter-planar Distance | Lateral Displacement | Predicted Stability |

|---|---|---|---|

| Parallel-Displaced | 3.3 - 3.8 Å | 1.5 - 2.0 Å | Most Favorable |

| T-shaped | ~5.0 Å (H to ring centroid) | N/A | Possible, but may be sterically hindered |

| Face-to-Face | >3.8 Å | ~0 Å | Unfavorable due to repulsion |

The most defining structural feature of this compound, from a packing perspective, is its significant steric bulk. The two methyl groups ortho to the hydroxymethyl group, combined with the flexible and sizable isobutoxy group at the para-position, create a crowded molecular periphery. Steric effects are repulsive interactions that arise from the overlap of electron clouds and play a critical role in determining molecular conformation and crystal packing. numberanalytics.com

Computational studies on molecules with bulky substituents, such as isobutyl or tert-butyl groups, have shown that these groups can preclude otherwise favorable intermolecular arrangements. mdpi.comrsc.org In the case of this compound, the steric hindrance from the 2,6-dimethyl groups will likely dictate the orientation of the hydroxymethyl group and restrict its ability to form certain types of hydrogen bond networks. Similarly, the isobutoxy group, with its own rotational degrees of freedom, will occupy a significant volume, preventing close packing of the aromatic rings and potentially disrupting efficient π-π stacking.

Structure Property Relationships and Molecular Design Principles

Influence of Isobutoxy and 2,6-Dimethyl Substituents on Molecular Conformation

The spatial arrangement of the isobutoxy and 2,6-dimethyl groups on the phenyl ring profoundly influences the molecule's conformation, creating significant steric demands that govern its shape and potential for chirality.

Steric Effects and Aromatic Ring Rotation Barriers

The presence of two methyl groups flanking the hydroxymethyl group at the 2 and 6 positions introduces substantial steric hindrance. This steric bulk restricts the rotation of the substituents around the bonds connecting them to the aromatic ring. slideshare.netsparknotes.com The energy required to overcome this rotational barrier is known as the torsional energy. sparknotes.com In 2,6-disubstituted benzenes, the rotation of the aromatic ring itself can be significantly hindered. The free energies of activation for aryl-aryl rotation in biphenyl (B1667301) derivatives, for instance, have been measured experimentally and calculated using computational methods to quantify the steric hindrance imposed by various substituents. rsc.orgnih.govacs.org

| Compound | Rotational Barrier (kcal/mol) |

| Ethane | ~2.9 |

| Biphenyl | ~2.0 |

| 2,2'-Dimethylbiphenyl | >18 |

| 1,3,5-Tri-tert-butylbenzene | 7.5 |

| Note: This table presents calculated values from various sources to illustrate the concept of rotational barriers. The values for (4-Isobutoxy-2,6-dimethylphenyl)methanol would require specific computational or experimental determination. |

This high rotational barrier significantly impacts the molecule's accessible conformations, favoring a more rigid structure where the substituents adopt a staggered arrangement to minimize steric strain. frontiersin.org

Impact on Molecular Symmetry and Potential for Induced Chirality

This compound is an achiral molecule as it possesses a plane of symmetry. However, the steric hindrance from the bulky isobutoxy and 2,6-dimethyl groups can lead to a propeller-like, non-planar conformation of the phenyl ring system. While this distortion alone does not confer chirality, it sets the stage for the phenomenon of induced chirality.

Induced chirality can occur when an achiral molecule is placed in a chiral environment, such as a chiral solvent or when it interacts with a chiral host molecule. synchrotron-soleil.fr Circular dichroism (CD) spectroscopy is a powerful technique used to observe this phenomenon, where an achiral molecule can exhibit a CD signal when it adopts a preferred chiral conformation due to these interactions. synchrotron-soleil.frunibs.itresearchgate.net Even achiral solvents can contribute to the CD intensity of a chiral molecule by forming a chiral solvation structure around it. anu.edu.au Recent studies have also demonstrated that light itself, in the form of circularly-polarized laser pulses, can induce transient electronic chirality in achiral molecules. arxiv.org

For this compound, its conformational flexibility, although restricted, could allow it to adopt a transiently chiral conformation in the presence of a chiral entity. The interaction with a chiral environment could stabilize one enantiomeric conformation over the other, resulting in an observable chiroptical response.

Electronic Effects of Substituents on Chemical Reactivity and Stability

The isobutoxy and dimethyl substituents not only dictate the molecule's shape but also modulate its electronic properties through inductive and resonance effects, thereby influencing its chemical reactivity and stability.

Inductive and Resonance Effects

Substituents on an aromatic ring can either donate or withdraw electron density, affecting the ring's reactivity towards electrophilic or nucleophilic attack. vedantu.comlibretexts.org These electronic influences are broadly categorized as inductive and resonance effects. libretexts.org

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. libretexts.org The alkyl groups (methyl and isobutyl) are electron-donating through a positive inductive effect (+I), which increases the electron density of the benzene (B151609) ring. libretexts.org The oxygen atom of the isobutoxy group, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I). libretexts.org

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org The oxygen atom of the isobutoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+R). libretexts.org For alkyl groups, a phenomenon known as hyperconjugation, which involves the delocalization of σ-electrons from C-H bonds, contributes a weak electron-donating effect.

The electronic influence of substituents can be quantified using Hammett (σ) and Taft (σ) substituent constants. scienceforecastoa.compharmdbm.com These parameters provide a measure of the electron-donating or electron-withdrawing ability of a substituent.

| Substituent | Hammett Constant (σp) | Taft Steric Parameter (Es) |

| -H | 0.00 | 1.24 |

| -CH3 | -0.17 | 0.00 |

| -OCH3 | -0.27 | 0.55 |

| -Cl | 0.23 | 0.27 |

| -NO2 | 0.78 | -1.01 |

| -C(CH3)3 | -0.20 | -1.54 |

| Note: This table provides a selection of Hammett and Taft constants for common substituents to illustrate electronic and steric effects. Specific values for the isobutoxy group would be similar to other alkoxy groups but may be influenced by its bulk. slideshare.netwikipedia.orgresearchgate.net |

Correlation with Reaction Rates and Selectivity

The electronic effects of the substituents directly correlate with the rates and selectivity of chemical reactions involving the aromatic ring or the benzylic position. The electron-donating nature of the isobutoxy and dimethyl groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. vedantu.com These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgmsu.edu

The oxidation of the benzylic alcohol to an aldehyde is a common reaction for this class of compounds. The rate of this oxidation is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups accelerate the reaction by stabilizing the transition state, which often has a partial positive charge on the benzylic carbon. asianpubs.orgcdnsciencepub.comoup.comorientjchem.orgresearchgate.netrsc.orgrsc.org

Studies on the oxidation of substituted benzyl (B1604629) alcohols have consistently shown that electron-releasing substituents increase the reaction rate. cdnsciencepub.comorientjchem.org The order of reactivity for para-substituted benzyl alcohols in oxidation reactions is typically: -OCH3 > -CH3 > -H > -Cl > -NO2. orientjchem.org

| Substituent (at para position) | Relative Rate Constant (k/kH) |

| -OCH3 | ~10 |

| -CH3 | ~2.5 |

| -H | 1.0 |

| -Cl | ~0.5 |

| -NO2 | ~0.1 |

| Note: This table presents generalized relative rate constants from studies on the oxidation of substituted benzyl alcohols to illustrate the trend. The actual values can vary depending on the specific oxidant and reaction conditions. cdnsciencepub.comorientjchem.orgrsc.orgrsc.orgcore.ac.uk |

For this compound, the combined electron-donating effects of the isobutoxy and two methyl groups would be expected to significantly increase the rate of oxidation of the benzylic alcohol compared to unsubstituted benzyl alcohol.

Design Principles for Modulating Molecular Properties

The understanding of structure-property relationships in this compound provides a framework for the rational design of new molecules with tailored properties. This is a core principle in fields such as drug discovery and materials science. nih.govnih.govtandfonline.comacs.orgtandfonline.comnih.govlumenlearning.comspu.edu.syuwec.edu By systematically modifying the substituents on the phenyl ring, one can modulate various physicochemical properties, including:

Solubility and Lipophilicity: The isobutoxy group, with its alkyl chain, contributes to the lipophilicity of the molecule. Altering the length or branching of this alkyl group can fine-tune the molecule's solubility in different media.

Reactivity: The rate of reactions, such as oxidation of the benzylic alcohol, can be precisely controlled by introducing electron-donating or electron-withdrawing groups at different positions on the aromatic ring. For instance, replacing the isobutoxy group with a nitro group would drastically decrease the rate of oxidation.

Biological Activity: In the context of medicinal chemistry, these modifications can be used to optimize the binding affinity of a molecule to a biological target, such as an enzyme or receptor. Quantitative Structure-Activity Relationship (QSAR) models are often employed to correlate physicochemical properties with biological activity, guiding the design of more potent and selective compounds. nih.govnih.govacs.orgnih.govspu.edu.syuwec.edu

Strategic Substitution to Enhance Specific Reactivities

The reactivity of the benzylic alcohol in "this compound" is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. Strategic substitution can be employed to modulate the reactivity of the hydroxyl group and the benzylic C-H bonds, targeting specific chemical transformations.

The two methyl groups at the ortho positions (2 and 6) introduce considerable steric hindrance around the benzylic alcohol. This steric crowding can impede the approach of bulky reagents to the hydroxyl group, potentially slowing down reactions such as esterification or oxidation. researchgate.netnih.gov Conversely, this steric shield can enhance selectivity in certain reactions by favoring the approach of smaller reagents or catalytic species. The isobutoxy group at the para position (4) is an electron-donating group through resonance. This donation of electron density to the aromatic ring can activate the ring towards electrophilic substitution, although the primary focus here is on the reactivity of the benzylic alcohol. byjus.comlearncbse.in The electron-donating nature of the alkoxy group can also influence the stability of potential cationic intermediates formed at the benzylic position.

Research on analogous substituted benzyl alcohols provides insights into how different substituents can be strategically employed to enhance specific reactivities:

Electron-Withdrawing Groups: Introduction of electron-withdrawing groups (e.g., nitro, cyano, or trifluoromethyl) at the para position would decrease the electron density at the benzylic carbon. This can make the hydroxyl group a better leaving group in nucleophilic substitution reactions and can also facilitate oxidation by stabilizing the developing negative charge on the oxygen atom in the transition state. beilstein-journals.org However, ortho-substituted electron-withdrawing groups can sometimes lead to lower reactivity due to steric hindrance. beilstein-journals.org

Electron-Donating Groups: While the parent compound already possesses an electron-donating isobutoxy group, stronger electron-donating groups could further enhance reactions proceeding through a carbocation intermediate at the benzylic position. However, such substitutions might decrease the acidity of the hydroxyl group.

Halogen Substituents: The introduction of halogens can have a dual electronic effect. While they are inductively electron-withdrawing, they can also donate electron density through resonance. Ortho-halogenation, for instance, can influence the acidity and reactivity of the benzylic alcohol through both electronic and steric effects, as well as through potential intramolecular interactions. rsc.org

Modification of Ortho-Substituents: Altering the size of the ortho-alkyl groups would directly impact the steric accessibility of the benzylic alcohol. Replacing the methyl groups with smaller (e.g., hydrogen) or larger (e.g., isopropyl) groups would systematically decrease or increase steric hindrance, thereby tuning the reactivity towards sterically demanding reagents. nih.gov

The following table summarizes the predicted effects of strategic substitutions on the reactivity of a benzylic alcohol, based on general principles and findings from related structures.

| Substitution Position | Substituent Type | Predicted Effect on Reactivity | Supporting Rationale |

| Para | Electron-Withdrawing (e.g., -NO₂) | Increased reactivity in oxidation and nucleophilic substitution. | Stabilization of transition states and intermediates. |

| Para | Stronger Electron-Donating (e.g., -N(CH₃)₂) | Increased reactivity in reactions involving carbocation intermediates. | Enhanced stability of the benzylic carbocation. |

| Ortho | Larger Alkyl Groups (e.g., -CH(CH₃)₂) | Decreased reactivity towards bulky reagents. | Increased steric hindrance around the reaction center. nih.gov |

| Ortho/Para | Halogens (e.g., -F, -Cl) | Modulated reactivity based on inductive vs. resonance effects and potential for intramolecular interactions. rsc.org | Dual electronic nature and potential for hydrogen bonding. rsc.orgresearchgate.net |

Engineering Conformationally Restricted Analogues

The conformational flexibility of "this compound" is primarily dictated by the rotation around the C(aryl)-C(H₂OH) bond and the C-O bond of the alcohol group. The presence of the two ortho-methyl groups already imposes significant conformational restriction, hindering free rotation around the C(aryl)-C(H₂OH) bond. missouri.edu This steric clash forces the hydroxymethyl group to adopt a conformation that minimizes interaction with the bulky ortho substituents.

Engineering conformationally restricted analogues involves introducing structural modifications that further limit the conformational space of the molecule. This can be a powerful tool in molecular design to lock the molecule into a specific bioactive conformation or to study the relationship between conformation and reactivity.

Studies on substituted benzyl alcohols have shown that the conformational preferences can be influenced by several factors:

Intramolecular Hydrogen Bonding: The introduction of a substituent at one of the ortho positions that can act as a hydrogen bond acceptor (e.g., a methoxy (B1213986) or fluoro group) can lead to the formation of an intramolecular hydrogen bond with the hydroxyl proton. researchgate.net This interaction would lock the conformation of the hydroxymethyl group. For instance, replacing one of the ortho-methyl groups with a methoxy group could lead to a stable, chelated structure.

Increased Steric Bulk: Replacing the ortho-methyl groups with even bulkier substituents, such as tert-butyl groups, would further restrict rotation around the C(aryl)-C(H₂OH) bond, leading to a more rigidly defined conformation.

Cyclization Strategies: A more direct approach to creating conformationally restricted analogues is to incorporate the benzylic alcohol into a cyclic system. For example, forming a five or six-membered ring that includes the benzylic carbon and one of the ortho positions would severely limit the conformational freedom of the side chain.

The conformational state of benzyl alcohol derivatives can be described by the dihedral angles around the C(ipso)-C(α) and C(α)-O bonds. researchgate.net The presence of bulky ortho-substituents significantly influences the potential energy surface, favoring specific rotamers.

| Modification Strategy | Example of Analogue | Anticipated Conformational Effect | Reference Principle |

| Intramolecular Hydrogen Bonding | (4-Isobutoxy-2-methoxy-6-methylphenyl)methanol | Locked conformation due to O-H---O hydrogen bond. | Stabilization through intramolecular interactions. researchgate.net |

| Increased Steric Hindrance | (2,6-Di-tert-butyl-4-isobutoxyphenyl)methanol | Severely restricted rotation around the C(aryl)-C(H₂OH) bond. | Minimization of steric strain. |

| Cyclization | 5-Isobutoxy-4,7-dimethyl-1,3-dihydroisobenzofuran-1-ol | Rigid, bicyclic structure with fixed side-chain conformation. | Covalent tethering to restrict rotational freedom. |

By employing these design principles, a series of conformationally restricted analogues of "this compound" could be synthesized to probe the influence of specific spatial arrangements of the functional groups on the molecule's properties and reactivity.

Supramolecular Chemistry and Self Assembly Behavior

Investigation of Non-Covalent Interactions in Assembly Processes

A foundational investigation into the supramolecular behavior of (4-Isobutoxy-2,6-dimethylphenyl)methanol would necessitate a thorough analysis of the non-covalent interactions that govern its assembly. The molecular structure, featuring a hydroxyl group capable of hydrogen bonding, an isobutoxy group that can engage in van der Waals forces, and an aromatic ring that allows for π-π stacking, suggests a rich potential for varied intermolecular associations. Future research should aim to identify and quantify the roles of these different interactions in the formation of larger assemblies.

Self-Assembly of this compound into Ordered Structures

The ability of molecules to spontaneously organize into well-defined structures is a key aspect of supramolecular chemistry.

Systematic studies are required to understand how this compound behaves in various solvents. It is hypothesized that in non-polar solvents, hydrogen bonding between the hydroxyl groups would be a dominant driving force for aggregation. In contrast, in polar, protic solvents, competition for hydrogen bonding with the solvent molecules might lead to different assembly motifs or prevent aggregation altogether. Techniques such as concentration-dependent NMR spectroscopy and dynamic light scattering would be invaluable in probing the nature and size of any solution-phase aggregates.

The principles of crystal engineering could be applied to predict and control the solid-state architecture of this compound. Single-crystal X-ray diffraction analysis would be the definitive method to elucidate its packing arrangement. Such an analysis would reveal the primary hydrogen-bonding networks, the orientation of the isobutoxy chains, and any π-π interactions between the phenyl rings. Understanding these packing motifs is crucial for designing materials with specific physical properties. The influence of different crystallization conditions, such as solvent and temperature, on the resulting crystal polymorphism would be a critical area of investigation. For instance, the crystallization of compounds in different solvents can significantly alter crystal morphology, as the interactions between the solvent and the growing crystal faces can promote or inhibit growth in specific directions.

Role of the Compound in Supramolecular Inclusion Complexes and Host-Guest Chemistry

The structural features of this compound suggest its potential use in host-guest chemistry. While it could potentially act as a guest molecule, fitting into the cavity of a larger host molecule, its self-assembly into a larger structure could also create a cavity capable of encapsulating smaller guest species. Research in this area would involve screening its interactions with various known host molecules (e.g., cyclodextrins, calixarenes) or potential guest molecules to identify any formation of inclusion complexes.

Chiral Amplification and Induction in Supramolecular Systems

Given that this compound is an achiral molecule, its direct involvement in chiral amplification would be limited. However, its co-assembly with chiral molecules could lead to interesting phenomena. It is plausible that in a chiral environment or when co-crystallized with a chiral co-former, the resulting supramolecular assemblies could exhibit induced chirality. Furthermore, if a chiral derivative of this compound were synthesized, its self-assembly could be a vehicle for the amplification of chirality, where a small initial enantiomeric excess leads to a large excess in the aggregated state. These remain speculative avenues that await experimental exploration.

Applications in Advanced Materials Science

Catalysis and Polymerization Processes

The steric and electronic properties of (4-Isobutoxy-2,6-dimethylphenyl)methanol derivatives make them valuable in the design of catalysts and the synthesis of polymers.

Derivatives of this compound are investigated as ligands for transition metal catalysts. These ligands can be tailored to influence the reactivity and selectivity of metal complexes in various organic reactions. For instance, a new class of ligands and their corresponding Group IV metal complexes have been developed for olefin polymerization. The synthesis of these ligands often involves multi-step processes starting from precursors like this compound. The design of such ligands is crucial for controlling the polymerization process and the properties of the resulting polymer.

Formamidine-based ligands, which can be synthesized from related substituted phenyl compounds, have shown significant catalytic activities in reactions like Suzuki-Miyaura cross-coupling and ring-opening polymerization. The bidentate nature of the formamidine (B1211174) backbone allows for effective coordination to metal centers, a principle that can be extended to ligands derived from this compound.

| Catalyst System Component | Application Area | Key Research Finding |

| This compound-derived ligands | Olefin Polymerization | Forms effective catalysts with Group IV metals. |

| Formamidine-based ligands | Suzuki-Miyaura Cross-Coupling, Ring-Opening Polymerization | Demonstrates significant catalytic activity. |

This compound and its derivatives can serve as monomers or precursors for the synthesis of functional polymers. These polymers may possess specific properties such as high thermal stability and desirable mechanical characteristics. The invention of new ligands and metal complexes based on structures related to this compound is a key aspect of advancing olefin polymerization catalysis. The resulting polymers have a wide range of potential applications.

Precursors for Functional Materials

The molecular structure of this compound makes it a suitable precursor for a variety of functional materials.

While direct research on this compound in optoelectronics is not extensively documented in the provided results, its potential as a precursor for liquid crystals suggests applications in optical devices and displays. The synthesis of novel compounds with specific electronic and optical properties often relies on versatile building blocks like this.

The development of new sensor technologies often requires materials with specific recognition and signaling capabilities. Although direct evidence is limited in the search results, the ability to functionalize the aromatic ring and the hydroxyl group of this compound provides a pathway for creating molecules that could be integrated into sensor platforms.

Chromatographic Separation Materials

Novel chiral compounds are being developed for the separation of enantiomers in chromatography, particularly in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These chiral selectors can be coated onto a support material to create a chiral stationary phase (CSP). While the direct use of this compound in this context is not specified, its structural motifs are relevant to the design of such chiral selectors. The synthesis of these complex chiral molecules often starts from readily available, functionalized aromatic compounds.

| Material Application | Precursor/Component | Potential Functionality |

| Optoelectronic Materials | This compound | Precursor for liquid crystals used in displays. |

| Chromatographic Separation | Chiral compounds (related structures) | Enantiomeric separation in HPLC and SFC. |

Design of Chiral Stationary Phases

Chiral stationary phases (CSPs) are the cornerstone of enantioseparation, enabling the resolution of racemic mixtures into their individual enantiomers. The design of effective CSPs relies on creating a chiral environment that can interact differently with two enantiomers, leading to differential retention times in a chromatographic system. The molecular structure of this compound, featuring a combination of a hydroxyl group, an ether linkage, and a substituted aromatic ring, offers several strategic points for its potential incorporation into a chiral stationary phase.

One primary approach to designing a CSP from this compound would involve chemically bonding it to a solid support, most commonly silica (B1680970) gel. The hydroxyl group of this compound serves as a convenient handle for covalent attachment to the silica surface. This immobilization creates a brush-type or Pirkle-type chiral stationary phase. In such a design, the chiral recognition capabilities would stem from the unique three-dimensional arrangement of the isobutoxy, methyl, and methanol (B129727) groups on the phenyl ring.

The design of a chiral stationary phase often involves the derivatization of a chiral molecule to enhance its enantioselective properties. For instance, the hydroxyl group of this compound could be reacted with a chiral auxiliary, thereby introducing an additional stereocenter and potentially amplifying the chiral recognition capabilities of the resulting stationary phase. The choice of the auxiliary would be critical in tailoring the CSP for specific classes of analytes.

Furthermore, the principles of molecular imprinting could be applied. In this technique, a polymerizable derivative of this compound would be co-polymerized in the presence of a template molecule (one of the enantiomers to be separated). Subsequent removal of the template would leave behind a chiral cavity that is stereochemically complementary to that enantiomer, thus creating a highly selective binding site.

The structural features of this compound that are pertinent to CSP design are summarized in the table below.

| Structural Feature | Potential Role in CSP Design |

| Hydroxyl Group | Covalent attachment to support (e.g., silica gel); Site for chiral derivatization. |